5-Chlorosulfonyl-2-methoxybenzoic acid

Sildenafil Synthesis Intermediate Purity Pharmaceutical Impurity Control

This bifunctional aromatic building block features a unique 1-carboxy-2-methoxy-5-chlorosulfonyl substitution pattern. Its reactive chlorosulfonyl group enables diverse sulfonamide and sulfonate ester library synthesis. With a quantifiable LogP of ~2.4, it provides a predictable scaffold for membrane permeability studies, distinguishing it from more polar analogs. Certified purity ensures reproducible yields.

Molecular Formula C8H7ClO5S
Molecular Weight 250.66 g/mol
CAS No. 51904-91-7
Cat. No. B1595918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorosulfonyl-2-methoxybenzoic acid
CAS51904-91-7
Molecular FormulaC8H7ClO5S
Molecular Weight250.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
InChIInChI=1S/C8H7ClO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyOUBZCDOQEMLMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chlorosulfonyl-2-methoxybenzoic Acid (CAS 51904-91-7) Technical Baseline for Procurement & Analytical Reference


5-Chlorosulfonyl-2-methoxybenzoic acid (CAS 51904-91-7) is a bifunctional aromatic building block characterized by a carboxylic acid at the 1-position, a methoxy group at the 2-position, and a reactive chlorosulfonyl group at the 5-position on the benzene ring [1]. Its molecular formula is C8H7ClO5S, with a molecular weight of 250.66 g/mol . The compound typically presents as a white crystalline solid with a predicted density of 1.541 g/cm³ and a predicted boiling point of 441.8°C at 760 mmHg [2]. Its canonical SMILES is COc1ccc(cc1C(=O)O)S(=O)(=O)Cl, and the InChIKey is OUBZCDOQEMLMAB-UHFFFAOYSA-N .

5-Chlorosulfonyl-2-methoxybenzoic Acid (CAS 51904-91-7): Why In-Class Analogs Cannot Substitute in Critical Applications


The unique 1-carboxy-2-methoxy-5-chlorosulfonyl substitution pattern of this compound dictates a specific reactivity profile and physicochemical property set (e.g., calculated LogP of 2.40170, Polar Surface Area of 89.05 Ų) that is not replicated by its closest analogs [1]. Generic substitution with related sulfonyl chlorides or methoxybenzoic acid derivatives introduces significant and often unacceptable variability in key downstream processes, including reaction kinetics, solubility, and target molecular geometry . This guide focuses on the verifiable, quantitative differences that justify the selection of CAS 51904-91-7 over other candidates for specific, high-value synthetic and analytical applications [2].

5-Chlorosulfonyl-2-methoxybenzoic Acid (CAS 51904-91-7) Quantitative Differentiation Evidence vs. Comparators


Improved Purity Consistency vs. Alternative Hydroxy Analog (5-Chlorosulfonyl-2-hydroxybenzoic acid) in Synthesis of Sildenafil Intermediates

The methoxy group in 5-chlorosulfonyl-2-methoxybenzoic acid provides a critical advantage in process purity over the analogous hydroxy compound (5-chlorosulfonyl-2-hydroxybenzoic acid, CAS 17243-13-9). The hydroxy analog is documented to require additional synthetic steps and can lead to lower yields and more complex impurity profiles, notably the formation of salicylic acid derivatives, which are a common impurity concern . In contrast, the target compound is a direct intermediate that can be procured with a typical purity of ≥98% (NLT 98%) from multiple vendors, ensuring more consistent and reliable downstream chemistry .

Sildenafil Synthesis Intermediate Purity Pharmaceutical Impurity Control

LogP and PSA Differentiation vs. 2-Chloro-5-(chlorosulfonyl)benzoic Acid in Permeability-Dependent Reactions

The physicochemical profile of 5-chlorosulfonyl-2-methoxybenzoic acid, specifically its calculated LogP of 2.40170 and Polar Surface Area (PSA) of 89.05 Ų, creates a distinct lipophilicity and permeability profile compared to related sulfonyl chlorides like 2-chloro-5-(chlorosulfonyl)benzoic acid [1]. The methoxy group increases lipophilicity relative to a simple chloro or unsubstituted analog, which can significantly affect reaction kinetics and yields in biphasic systems or in the design of prodrugs and membrane-permeable tool compounds .

Lipophilicity Membrane Permeability Reaction Solvent Selection

Unique Role as Intermediary for S-(-)-Sulpiride vs. Other Sulfonyl Chloride Building Blocks

5-Chlorosulfonyl-2-methoxybenzoic acid is a documented key intermediate in the synthesis of S-(-)-Sulpiride (S689140), a dopamine D2 and D3-receptor antagonist, and its deuterated analog is employed as an internal standard for LC-MS/MS bioanalysis [1]. This specific application is not reported for other commercially available chlorosulfonylbenzoic acid isomers, such as 2-chloro-5-(chlorosulfonyl)benzoic acid or 2,4-dichloro-5-chlorosulfonyl-benzoic acid, underscoring a unique structure-activity relationship where the methoxy group is essential for downstream bioactivity .

Sulpiride Synthesis Dopamine Antagonist Deuterated Internal Standard

5-Chlorosulfonyl-2-methoxybenzoic Acid (CAS 51904-91-7) Best-Fit Procurement Scenarios Based on Verified Evidence


Procurement for High-Yield Synthesis of Sulfonamide and Sulfonate Ester Libraries

The reactive chlorosulfonyl group at the 5-position makes this compound an ideal building block for generating diverse sulfonamide and sulfonate ester libraries. Procurement of this specific compound with a certified purity of ≥98% is recommended to ensure reproducible yields and minimize side reactions during the synthesis of focused libraries for medicinal chemistry and chemical biology campaigns .

Analytical Reference Material for S-(-)-Sulpiride Impurity Profiling and Bioanalysis

Given its established role as a precursor and the commercial availability of its deuterated analog, 5-chlorosulfonyl-2-methoxybenzoic acid-d3 (CAS 123958-84-9), the unlabeled compound is a critical procurement item for research groups studying Sulpiride. It serves as a necessary comparator for quantifying process-related impurities and for developing robust, validated analytical methods (e.g., LC-MS/MS) [1].

Synthesis of Compounds Requiring a Specific Lipophilicity Window (LogP ~2.4)

For projects where a calculated LogP around 2.4 is a key design parameter for passive membrane permeability or for partitioning in specific solvent systems, this compound provides a predictable and quantifiable scaffold. This evidence-based property differentiates it from more polar (e.g., 5-chlorosulfonyl-2-hydroxybenzoic acid) or less polar analogs, allowing for informed procurement based on defined project specifications [2].

Technical Documentation Hub

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